5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine
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Overview
Description
5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce the nitro group. This is followed by a series of condensation reactions with appropriate benzodiazepine precursors under controlled conditions to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine is unique due to the presence of the nitro and fluorophenyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural features can influence the compound’s binding affinity, efficacy, and metabolic stability, making it a valuable subject for further research.
Properties
Molecular Formula |
C15H12FN3O2 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-nitro-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H12FN3O2/c16-11-3-1-10(2-4-11)15-13-9-12(19(20)21)5-6-14(13)17-7-8-18-15/h1-6,9,17H,7-8H2 |
InChI Key |
WYEBOTYVYOEZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
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